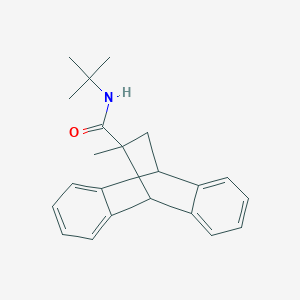![molecular formula C21H12N4O4 B3873318 1-[4-[6-(2,5-dioxopyrrol-1-yl)-1H-benzimidazol-2-yl]phenyl]pyrrole-2,5-dione](/img/structure/B3873318.png)
1-[4-[6-(2,5-dioxopyrrol-1-yl)-1H-benzimidazol-2-yl]phenyl]pyrrole-2,5-dione
Übersicht
Beschreibung
1-[4-[6-(2,5-dioxopyrrol-1-yl)-1H-benzimidazol-2-yl]phenyl]pyrrole-2,5-dione is a complex organic compound that features a benzimidazole core linked to a pyrrole-2,5-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[6-(2,5-dioxopyrrol-1-yl)-1H-benzimidazol-2-yl]phenyl]pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid to yield the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[6-(2,5-dioxopyrrol-1-yl)-1H-benzimidazol-2-yl]phenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzimidazole and pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-[4-[6-(2,5-dioxopyrrol-1-yl)-1H-benzimidazol-2-yl]phenyl]pyrrole-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-[4-[6-(2,5-dioxopyrrol-1-yl)-1H-benzimidazol-2-yl]phenyl]pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific proteins and enzymes, potentially inhibiting their activity. For example, it has been shown to inhibit cyclooxygenase and enzyme kinase, which play crucial roles in cellular signaling and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(1,3-Phenylene)dimaleimide: A compound with a similar pyrrole-2,5-dione structure, used in various chemical and biological applications.
1-[6-(2,5-dioxopyrrol-1-yl)-3,5,5-trimethylhexyl]pyrrole-2,5-dione:
Uniqueness
1-[4-[6-(2,5-dioxopyrrol-1-yl)-1H-benzimidazol-2-yl]phenyl]pyrrole-2,5-dione is unique due to its combination of a benzimidazole core and a pyrrole-2,5-dione moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
1-[4-[6-(2,5-dioxopyrrol-1-yl)-1H-benzimidazol-2-yl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N4O4/c26-17-7-8-18(27)24(17)13-3-1-12(2-4-13)21-22-15-6-5-14(11-16(15)23-21)25-19(28)9-10-20(25)29/h1-11H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIQBKXXPFNRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)N4C(=O)C=CC4=O)N5C(=O)C=CC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(hydroxyimino)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B3873241.png)
![3-methyl-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B3873249.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-ethoxybenzylidene)acetohydrazide](/img/structure/B3873264.png)
![N-(2,5-DIMETHYLPHENYL)-N-({N'-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B3873284.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3873285.png)
![N'-(2,4-dichlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B3873297.png)
![1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]urea](/img/structure/B3873299.png)
![2-hydroxy-5-iodo-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B3873300.png)
![N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3873321.png)
![N'-[1-(2-anilino-2-oxoethyl)-2-hydroxyindol-3-yl]imino-N-(4-nitrophenyl)oxamide](/img/structure/B3873328.png)

![2-({2-[(2-Methoxyphenyl)carbonyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3873344.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)acetohydrazide](/img/structure/B3873350.png)
